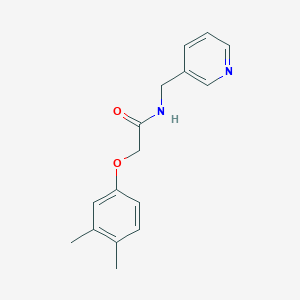![molecular formula C23H19ClN2O5 B251895 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B251895.png)
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BZ-423 and has been found to exhibit promising results in various preclinical studies.
Mechanism of Action
BZ-423 works by targeting the mitochondrial F1FO-ATPase, which is a critical component of the energy production process in cells. By inhibiting this enzyme, BZ-423 induces cell death in certain types of cells, including immune cells and cancer cells.
Biochemical and physiological effects:
BZ-423 has been found to induce apoptosis (programmed cell death) in various cell types, including T cells, B cells, and cancer cells. It has also been shown to reduce inflammation and modulate the immune response in preclinical models.
Advantages and Limitations for Lab Experiments
One advantage of using BZ-423 in lab experiments is its specificity for targeting the mitochondrial F1FO-ATPase, which allows for precise control over the cellular effects of the compound. However, one limitation is that the compound may not be effective in all cell types and may require further optimization for specific applications.
Future Directions
There are several potential future directions for research on BZ-423, including:
1. Further optimization of the compound for specific therapeutic applications, such as autoimmune diseases or cancer.
2. Investigation of the compound's effects on other cellular processes and pathways.
3. Development of new analogs of BZ-423 with improved efficacy and specificity.
4. Exploration of the compound's potential as a tool for studying mitochondrial function and energy metabolism.
5. Evaluation of the compound's safety and toxicity in preclinical and clinical studies.
In conclusion, N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a promising compound with potential therapeutic applications in autoimmune diseases and cancer. Further research is needed to fully understand the compound's mechanism of action and optimize its use for specific applications.
Synthesis Methods
The synthesis of BZ-423 involves several steps, including the reaction of 2-chlorobenzoic acid with o-phenylenediamine to form 2-(2-chlorophenyl)benzoxazole. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to form the final product, N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide.
Scientific Research Applications
BZ-423 has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It has also been found to exhibit anti-inflammatory and anti-tumor properties.
properties
Molecular Formula |
C23H19ClN2O5 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O5/c1-28-19-10-13(11-20(29-2)21(19)30-3)22(27)25-14-8-9-18-17(12-14)26-23(31-18)15-6-4-5-7-16(15)24/h4-12H,1-3H3,(H,25,27) |
InChI Key |
AUDCPRZCCGPKAV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)